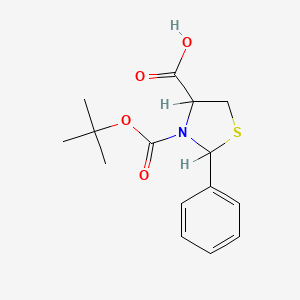

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .Molecular Structure Analysis

The molecular formula of 3-(tert-Butoxycarbonyl)phenylboronic Acid is C11H15BO4 and its molecular weight is 222.05 .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis

3-(tert-Butoxycarbonyl)phenylboronic Acid is a solid at 20 degrees Celsius . It has a melting point of 102 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis, Characterization, and Antibacterial Activities 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid and its derivatives are involved in dynamic kinetic resolution processes, significantly applied in organic syntheses of specific enantiomers. Notably, N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives exhibit promising antibacterial activities against various bacterial strains, indicating their potential in medical and pharmaceutical applications (Song, Ma & Zhu, 2015).

Synthesis of Stereoisomers Research has also been dedicated to synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening the processes for synthesizing these unnatural amino acids. This work has provided insights into the cis and trans acid formation and the optical resolution of these compounds (Bakonyi et al., 2013).

Chemical Reactions and Mechanisms

Condensation Reactions The compound has been involved in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This process, facilitated by di-tert-butyl dicarbonate (Boc2O) and catalytic agents, has broad applications due to its high functional group compatibility, enhancing the acylation of a wide range of non-nucleophilic nitrogen compounds (Umehara, Ueda & Tokuyama, 2016).

Nucleophilic Substitutions and Radical Reactions tert-Butyl phenylazocarboxylates, closely related to this compound, serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, facilitating modifications of the benzene ring through various processes, contributing significantly to the field of synthetic organic chemistry (Jasch, Höfling & Heinrich, 2012).

Applications in Synthesis of Biologically Active Compounds

Synthesis of Protected 3-Haloazetidines The compound has been utilized in the synthesis of protected 3-haloazetidines, serving as versatile building blocks in medicinal chemistry. These intermediates are crucial for the preparation of high-value azetidine-3-carboxylic acid derivatives, indicating their importance in the development of pharmaceutical compounds (Ji, Wojtas & Lopchuk, 2018).

Photo Flow Chemistry for Deuterium-Labeled Compounds The compound plays a role in continuous photo flow synthesis, particularly in the production of deuterium-labeled compounds. This method is significant for the synthesis of biologically active compounds and materials science, showcasing the compound's versatility and importance in advanced synthetic chemistry (Yamashita, Nishikawa & Kawamoto, 2019).

Mécanisme D'action

Target of Action

It’s known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets .

Mode of Action

The compound acts as a building block in peptide synthesis . The Boc group serves as a protecting group for the amino group during synthesis, preventing unwanted reactions . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound’s interaction with its targets likely involves the formation of peptide bonds, leading to the synthesis of dipeptides .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It’s used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of the boc protecting group .

Result of Action

The compound’s action results in the synthesis of dipeptides . This is achieved through the formation of peptide bonds between the compound and other amino acids or peptides .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties could affect the compound’s solubility and therefore its bioavailability and efficacy .

Safety and Hazards

The safety data sheet indicates that it causes skin irritation and serious eye irritation . It is advised to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If on skin, it should be washed off immediately with plenty of water . If in eyes, they should be rinsed cautiously with water for several minutes .

Propriétés

IUPAC Name |

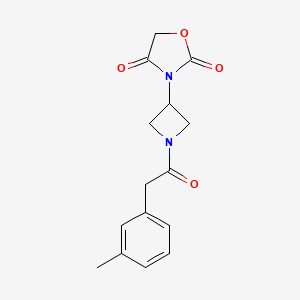

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJLLUGEPDNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide](/img/structure/B2758361.png)

![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)

![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)

![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)

![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2758368.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758372.png)

![2-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2758378.png)